3-Bromo-2-fluoro-5-methylphenylboronic acid
Overview
Description
“3-Bromo-2-fluoro-5-methylphenylboronic acid” is a boronic acid compound with a molecular weight of 232.84 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (3-bromo-5-fluoro-2-methylphenyl)boronic acid . Its InChI code is 1S/C7H7BBrFO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,11-12H,1H3 .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki-Miyaura coupling reactions . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for the synthesis of biaryl compounds .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.7±0.1 g/cm3 . The compound has a boiling point of 348.2±52.0 °C at 760 mmHg .Scientific Research Applications
Synthetic Methodologies and Catalysis
A significant application of 3-bromo-2-fluoro-5-methylphenylboronic acid is found in synthetic chemistry, where it serves as a precursor in various coupling reactions. Studies have shown its utility in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating complex organic structures. For instance, the Suzuki-Miyaura and related cross-couplings in aqueous solvents catalyzed by palladium complexes demonstrate the versatility of arylboronic acids in forming biaryls and heterobiaryls under environmentally friendly conditions (Nájera et al., 2004). Similarly, the preparation and catalytic activity of cyclopalladated complexes of thiophosphorylbenzoic acid thioamides highlight the role of boronic acid derivatives in facilitating novel catalytic processes, showcasing their importance in the synthesis of complex molecules (Kozlov et al., 2008).
Optical and Photophysical Applications
Another area of interest is the development of materials with unique optical and photophysical properties. Boronic acid derivatives have been explored for their potential in creating nanoparticles with enhanced brightness and emission tuning capabilities. For example, the construction of heterodifunctional polyfluorenes from boronic acid building blocks has led to nanoparticles that exhibit bright fluorescence emission with high quantum yields, which can be further tuned by energy transfer to attached dye labels (Fischer et al., 2013). This demonstrates the utility of boronic acid derivatives in the development of advanced materials for optical sensing, imaging, and light-emitting devices.
Chiral Separation Technologies
Furthermore, this compound and its derivatives are utilized in chiral separation technologies. The synthesis of chiral stationary phases for high-performance liquid chromatography (HPLC) highlights the role of these compounds in enantioseparation, which is critical for pharmaceutical applications and the analysis of chiral compounds (Chankvetadze et al., 1997). These stationary phases offer exceptional chiral recognition abilities, underlining the importance of boronic acid derivatives in resolving racemic mixtures.
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions .
Mode of Action
3-Bromo-2-fluoro-5-methylphenylboronic acid likely participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This transmetalation step is part of the reaction mechanism and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound likely participates, is a key biochemical pathway . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the production of a wide range of organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in suzuki-miyaura coupling reactions .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Moreover, the compound’s stability might be influenced by storage conditions, as suggested by the recommended storage temperature of 2-8°C .
Properties
IUPAC Name |
(3-bromo-2-fluoro-5-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBZWKLVJIPQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659384 | |
Record name | (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-00-1 | |
Record name | (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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